Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Overview
Description
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromophenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in Suzuki coupling reactions to form biaryl compounds .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways and their efficacy in treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-bromophenyl)carbamate: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
Tert-butyl N-(4-iodophenyl)carbamate: Contains an iodine atom instead of bromine, which can affect its reactivity and applications.
Tert-butyl N-(4-bromobutyl)carbamate: Features a different alkyl chain, influencing its physical and chemical properties.
Uniqueness
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a bromophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKIGDYLKNXDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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